molecular formula C15H20N4 B12044921 2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Katalognummer: B12044921
Molekulargewicht: 256.35 g/mol
InChI-Schlüssel: QXPOSYFPGYAEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE is a complex organic compound with the molecular formula C15H20N4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with triazoloazepine intermediates in the presence of catalysts and solvents . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triazoloazepine Derivatives: Compounds with similar triazoloazepine structures.

    Aniline Derivatives: Compounds with aniline groups that exhibit similar chemical reactivity.

Uniqueness

2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE is unique due to its specific combination of triazoloazepine and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H20N4

Molekulargewicht

256.35 g/mol

IUPAC-Name

2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C15H20N4/c1-12-7-4-5-8-13(12)16-11-15-18-17-14-9-3-2-6-10-19(14)15/h4-5,7-8,16H,2-3,6,9-11H2,1H3

InChI-Schlüssel

QXPOSYFPGYAEHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NCC2=NN=C3N2CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.